6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine
Description
6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by a fused imidazo[4,5-b]pyridine core substituted with a chlorine atom at position 6 and a methyl group at position 2. Studies have demonstrated its relevance in drug discovery, particularly as a precursor for kinase inhibitors and compounds with antidiabetic, antioxidant, and antimicrobial activities . The chlorine and methyl substituents influence electronic properties and steric interactions, modulating binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIVLVMOMHEHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under acidic conditions, followed by chlorination. Another approach is the condensation of 2-chloro-3-nitropyridine with methylamine, followed by reduction and cyclization.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazopyridines depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a fused ring system consisting of an imidazole and a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position of the imidazole ring. This substitution pattern significantly influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.
Chemistry
- Synthesis Building Block : The compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with tailored properties.
Biology
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor. For example, it has shown inhibitory effects on COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib.
| Compound | IC50 (µM) |
|---|---|
| 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
- Receptor Modulation : The compound acts as a positive allosteric modulator of GABA A receptors, influencing neurotransmission.
Medicine
- Therapeutic Potential : Research has explored its application in treating various diseases such as cancer, inflammation, and neurological disorders. Its ability to modulate immune responses and promote cell survival positions it as a candidate for further therapeutic development.
Case Studies
Several studies have evaluated the effects of different dosages of this compound in animal models:
- Anti-inflammatory Effects : Lower doses have demonstrated significant anti-inflammatory effects without cytotoxicity.
- Neuroprotective Properties : The compound has shown potential neuroprotective effects at lower doses while higher doses may lead to cytotoxicity.
- Stability Studies : Longitudinal studies indicate that the compound remains stable under standard laboratory conditions with minimal degradation over time.
Pharmacokinetics
Studies suggest that this compound exhibits high stability in human liver microsomes, indicating favorable pharmacokinetic properties for potential therapeutic use. Its transport within cells is mediated by specific transporters and binding proteins, facilitating effective uptake into target tissues.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of kinases or as an agonist/antagonist of GABA receptors. These interactions can influence various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[4,5-b]pyridine core is a privileged structure in drug design. Below, we compare 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine with structurally and functionally related analogs.
Table 1: Structural and Functional Comparison
Key Insights
Substituent Position Effects :
- The position of the chlorine atom significantly impacts biological activity. For example, 6-Chloro derivatives (e.g., 6-Chloro-2-methyl) show stronger kinase inhibition compared to 5- or 7-Cl analogs due to optimized interactions with ATP-binding pockets .
- Methyl vs. trifluoromethyl groups at C2: The CF₃ group in 6-Chloro-2-(trifluoromethyl) derivatives enhances metabolic stability and lipophilicity, making it favorable for CNS-targeting therapies .
Pharmacological vs. Toxicological Profiles: While 6-Chloro-2-methyl derivatives are explored for therapeutic applications, PhIP (a methyl-phenyl analog with an amino group) is a food-borne carcinogen. PhIP forms DNA adducts, inducing colon and mammary tumors in rodents . This contrast highlights how minor structural changes (e.g., NH₂ vs. CH₃ at C2) drastically alter biological outcomes .
Synthetic Flexibility :
- The 6-Chloro-2-methyl scaffold is amenable to further functionalization. For instance, coupling with piperazine or pyrazole moieties (e.g., 6-Chloro-2-(1,3-dimethylpyrazol-4-yl) derivatives) enhances kinase inhibitory potency .
- Bromine substitution at C6 (e.g., 6-Bromo-2-phenyl derivatives) facilitates alkylation reactions for antimicrobial agent development .
Carcinogenicity and Inhibition: PhIP’s carcinogenicity is linked to its ability to form DNA adducts, while 6-Chloro-2-methyl analogs lack this property due to the absence of the reactive amino group. Natural extracts (e.g., sweet potato leaf flavonoids) inhibit PhIP formation by scavenging reactive intermediates, showcasing a preventive approach against dietary carcinogens .
Biological Activity
6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
This compound features a unique substitution pattern that influences its chemical reactivity and biological interactions. The compound's molecular formula is , and it has been identified as a potent modulator of various biological pathways.
The primary targets of this compound are the kinases IKK-ɛ and TBK1. These kinases play crucial roles in the activation of the transcription factor NF-kappaB, which is essential for regulating immune responses and cell survival. The compound binds to the active sites of these kinases, leading to their phosphorylation and subsequent activation of NF-kappaB pathways.
Biochemical Pathways
The activation of NF-kappaB by this compound influences several cellular pathways, including:
- Immune Response : Modulation of cytokine production.
- Cell Survival : Prevention of apoptosis in various cell types.
- Cell Proliferation : Promotion of cellular growth and replication.
Pharmacokinetics
Studies indicate that this compound exhibits high stability in human liver microsomes, suggesting favorable pharmacokinetic properties for potential therapeutic use.
Biological Activity
The compound has demonstrated a range of biological activities:
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:
- MCF-7 (breast cancer) : Inhibitory concentration (IC50) values indicate potent activity.
- HepG2 (liver cancer) : Similar IC50 values suggest effectiveness in hepatocellular carcinoma.
Table 1 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.43 |
| HepG2 | 6.91 |
| A549 | 10.00 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting COX-2 activity. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib:
| Compound | IC50 (µM) |
|---|---|
| 6-Chloro... | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
Case Studies
In laboratory settings, various studies have evaluated the effects of different dosages of this compound on animal models. At lower doses, beneficial effects such as neuroprotection and reduced inflammation were observed. Conversely, higher doses exhibited cytotoxic effects on normal cells.
Temporal Effects
Longitudinal studies have assessed the stability and degradation of the compound over time under standard laboratory conditions. Results indicate minimal degradation, supporting its viability for long-term studies and potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of substituted pyridine precursors under phase transfer catalysis (PTC) using solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid. Key steps include halogenation at the 6-position and methylation at the 2-position. Reaction temperature (80–120°C) and solvent polarity critically affect regioselectivity and yield .
Q. Which spectroscopic techniques are most effective for characterizing structural features of 6-Chloro-2-methyl derivatives?
Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is essential for confirming ring substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups, such as C-Cl stretching at ~550 cm⁻¹. X-ray crystallography may resolve ambiguities in fused-ring systems .
Q. How does the chlorine substituent at the 6-position influence the compound’s reactivity and solubility?
The electron-withdrawing chlorine enhances electrophilic substitution at adjacent positions and increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO). Comparative studies with non-chlorinated analogs show reduced lipophilicity (logP ≈ 1.2 vs. 2.5 for methyl derivatives) .
Advanced Research Questions
Q. What computational approaches explain the β-glucuronidase inhibition observed in 6-Chloro-2-methyl derivatives?
Molecular docking studies (e.g., AutoDock Vina) reveal that the chlorine atom forms halogen bonds with Thr₃₀₀ and Glu₄₀₆ residues in the enzyme’s active site. Free energy calculations (MM-GBSA) suggest ΔG values of −8.2 kcal/mol, correlating with experimental IC₅₀ values of ~240 μM .
Q. Why do conflicting bioactivity reports exist for this compound in antioxidant vs. pro-oxidant assays?
Discrepancies arise from assay conditions: In vitro antioxidant activity (e.g., DPPH scavenging) is pH-dependent, with optimal activity at neutral pH. Pro-oxidant effects in cellular models may stem from CYP450-mediated generation of reactive oxygen species (ROS) during metabolic activation .
Q. How can researchers design experiments to resolve structure-activity relationships (SAR) for anticancer activity?
Systematic synthesis of analogs (e.g., 6-Bromo, 2-Ethyl substitutions) paired with in vitro cytotoxicity screening (MTT assay) and transcriptomic profiling (RNA-seq) identifies critical substituents. DFT studies (B3LYP/6-31G*) predict electron density distribution, linking charge transfer to apoptosis induction .
Q. What mechanisms underlie the formation of genotoxic metabolites from 6-Chloro-2-methyl derivatives?
CYP1A2-mediated oxidation generates hydroxylamine intermediates (e.g., HONH-PhIP), which form stable DNA adducts (e.g., dG-C8-PhIP) detected via ³²P-postlabeling. Competitive glucuronidation (UGT1A1) modulates genotoxicity, explaining tissue-specific carcinogenesis in liver and pancreas .
Methodological Guidance
- For resolving contradictory data : Use orthogonal assays (e.g., LC-MS/MS for metabolite quantification alongside cell-based ROS assays) to distinguish direct vs. indirect effects .
- For SAR optimization : Combine synthetic chemistry with machine learning (e.g., QSAR models trained on PubChem data) to prioritize high-potential analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
